3-(m-Tolyloxy)pyrrolidine
Description
3-(m-Tolyloxy)pyrrolidine is a pyrrolidine derivative substituted at the 3-position with a meta-methylphenoxy (m-tolyloxy) group. Its molecular formula is C₁₁H₁₅NO, with a molecular weight of 177.24 g/mol (inferred from the o-tolyloxy analog in ). The meta-methylphenoxy group introduces steric and electronic effects that distinguish it from ortho- and para-substituted isomers. Pyrrolidine derivatives are widely explored in drug discovery due to their conformational rigidity and ability to modulate biological targets, such as enzymes and receptors .
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-(3-methylphenoxy)pyrrolidine |
InChI |
InChI=1S/C11H15NO/c1-9-3-2-4-10(7-9)13-11-5-6-12-8-11/h2-4,7,11-12H,5-6,8H2,1H3 |
InChI Key |
QMUFAVLIBTULPB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC2CCNC2 |
Canonical SMILES |
CC1=CC(=CC=C1)OC2CCNC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: o-Tolyloxy and p-Tolyloxy Analogs
- Hazard Profile: Classified with warnings for skin sensitization (H317) and eye irritation (H319) .
- 3-(p-Tolyloxy)pyrrolidine (hypothetical analog):
- The para-methyl group may enhance lipophilicity compared to the meta isomer, influencing pharmacokinetic properties like membrane permeability.
Pyrrolidine Derivatives with Heterocyclic Substituents
- 3-(Pyridin-3-yl)propionyl-pyrrolidine ():
- 3,3,4,4-Tetrafluoro-pyrrolidine derivatives (): Fluorination increases metabolic stability.
Stereochemical and Functional Group Variations
- D-Proline analogs ():
- Replacing pyrrolidine with D-proline (compound 31) reduced potency by 9-fold, highlighting the importance of pyrrolidine’s ring conformation for activity.
- Benzofuroxan-pyrrolidine hybrids (): Demonstrated GI₅₀ values of 21.1–32.5 µM against cancer cell lines.
Key Research Findings
- Fluorination vs. Methylation: Fluorinated pyrrolidines enhance stability, while methylphenoxy groups (as in m-tolyloxy) may balance lipophilicity and target engagement .
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